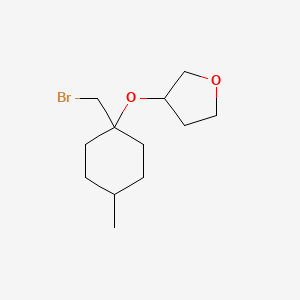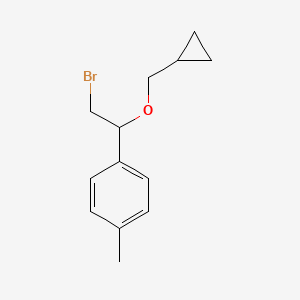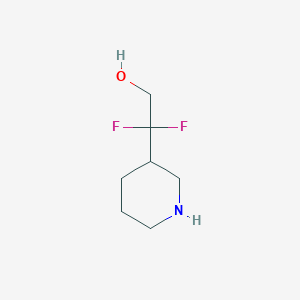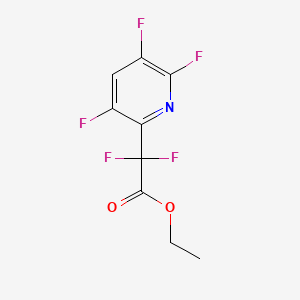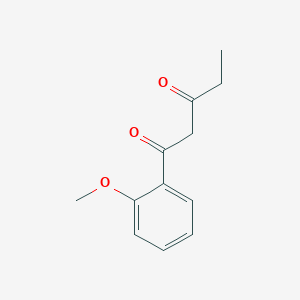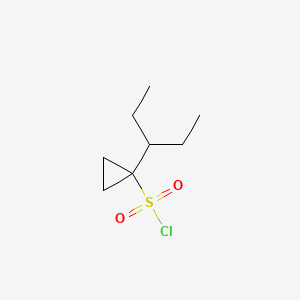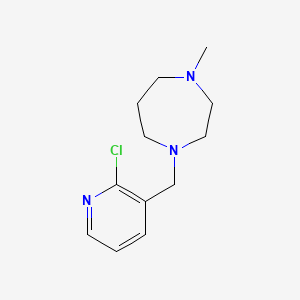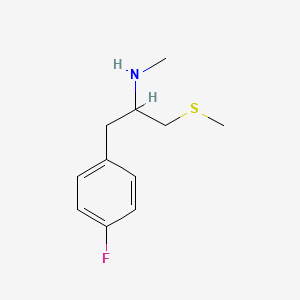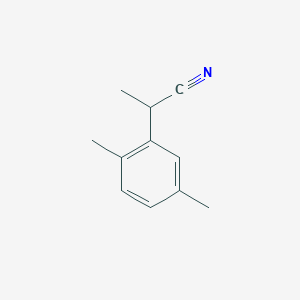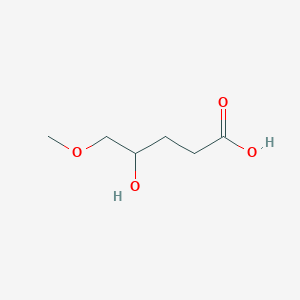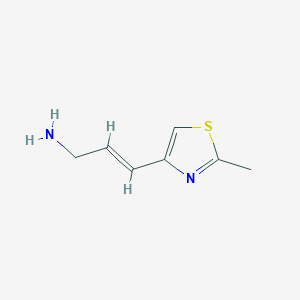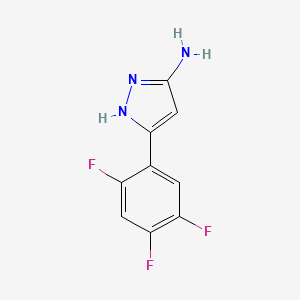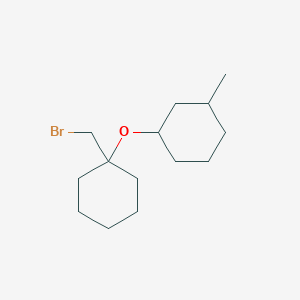
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is an organic compound that features a bromomethyl group and a 3-methylcyclohexyl ether group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane typically involves the bromination of a suitable precursor. One possible route is the bromination of 1-(hydroxymethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is usually carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the cyclohexyl ether group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved would vary based on the context of its use in biological or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Bromomethyl)-1-((2-methylcyclohexyl)oxy)cyclohexane
- 1-(Chloromethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane
- 1-(Bromomethyl)-1-((3-ethylcyclohexyl)oxy)cyclohexane
Uniqueness
1-(Bromomethyl)-1-((3-methylcyclohexyl)oxy)cyclohexane is unique due to the specific positioning of the bromomethyl and 3-methylcyclohexyl ether groups, which can influence its chemical reactivity and physical properties. This uniqueness can make it a valuable compound for targeted synthetic applications and research studies.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(3-methylcyclohexyl)oxycyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-12-6-5-7-13(10-12)16-14(11-15)8-3-2-4-9-14/h12-13H,2-11H2,1H3 |
Clé InChI |
CGCCXNAYCBQUMY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)OC2(CCCCC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


